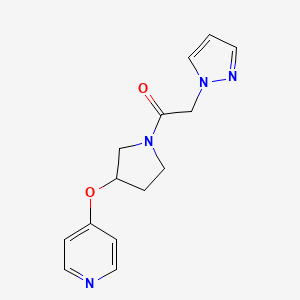
2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable conditions or catalysts.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would detail the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.Scientific Research Applications
Synthesis and Anti-mitotic Activity
Researchers have developed efficient synthetic routes for the synthesis of 2H-pyrazolo[4,3-c]pyridines, which are structurally related to the compound of interest. These compounds have shown cytotoxicity against cancer cell lines such as K562 and MCF-7, displaying potent anti-mitotic activity. The synthesis involves Sonogashira-type cross-coupling reactions, highlighting the compound's potential application in developing anticancer agents (Milišiūnaitė et al., 2018).
Versatile Synthesis for Pyridine Fused Systems
A study on the versatile synthesis of pyrazolopyridines and other pyrido fused systems suggests the potential for creating combinatorial libraries for drug discovery. The synthesis is based on a three-component coupling, which is particularly useful for preparing a wide range of bicyclic systems. This methodology could be applicable to the synthesis and exploration of the biological activity of compounds like 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (Almansa et al., 2008).
Antiviral Activity Studies
The antiviral activities of related heterocyclic compounds have been investigated, with some compounds showing significant activity against viruses such as HSV1 and HAV-MBB. The research demonstrates the potential of such compounds in the development of new antiviral drugs. This suggests that compounds with similar structures could also be evaluated for their antiviral properties (Attaby et al., 2006).
Photophysical Properties
A study on the photophysical properties of related pyrazolylpyridines revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings could pave the way for the use of such compounds in photophysical applications or as probes in biochemical studies (Vetokhina et al., 2012).
Coordination Chemistry and Biological Sensing
Compounds based on pyrazolylpyridines have been explored for their coordination chemistry, showing potential for applications in biological sensing and catalysis. This research indicates the versatility of pyrazolylpyridines in developing luminescent lanthanide compounds for biological applications, suggesting similar potential for the compound (Halcrow, 2005).
Safety And Hazards
This would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.
properties
IUPAC Name |
2-pyrazol-1-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-18-8-1-5-16-18)17-9-4-13(10-17)20-12-2-6-15-7-3-12/h1-3,5-8,13H,4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPZFJLUQPQETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2731523.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2731524.png)
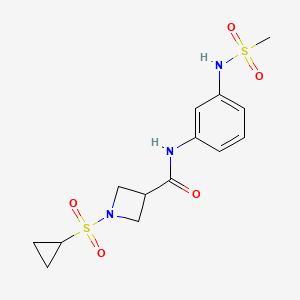
![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)
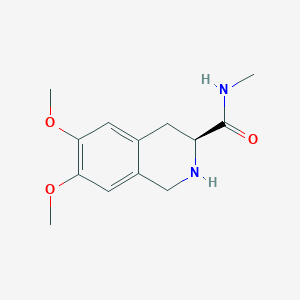
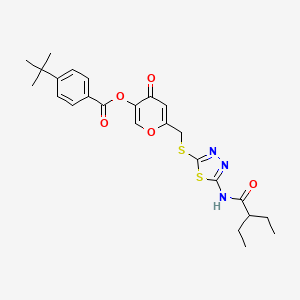
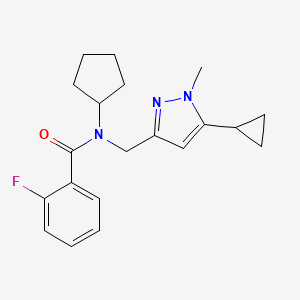
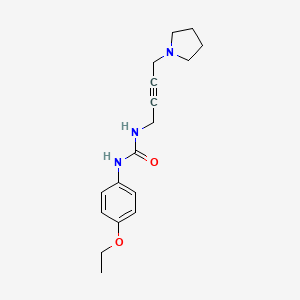
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2731535.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731536.png)
![(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one](/img/structure/B2731538.png)
![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)
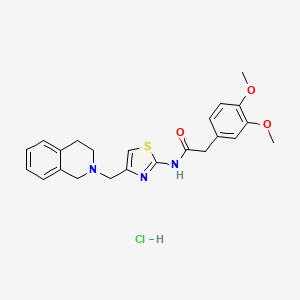
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)